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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the

immunomodulatory effects of cannabidiol (CBD) on various immune cell populations using flow

cytometry. Detailed protocols for cell isolation, culture, CBD treatment, and subsequent flow

cytometric analysis are provided to ensure reproducible and reliable results.

Introduction
Cannabidiol (CBD), a non-psychoactive component of Cannabis sativa, has garnered

significant interest for its potential therapeutic applications, including its anti-inflammatory and

immunomodulatory properties.[1][2][3][4] Flow cytometry is a powerful and indispensable tool

for dissecting the intricate effects of CBD on the diverse and heterogeneous populations of the

immune system. This high-throughput technique allows for the simultaneous analysis of

multiple parameters on a single-cell basis, providing quantitative data on cell surface and

intracellular protein expression, cell proliferation, apoptosis, and cytokine production.

Understanding how CBD interacts with and modulates immune cells is crucial for the

development of novel therapeutics for a range of inflammatory and autoimmune diseases.
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The following tables summarize the quantitative effects of CBD on various immune cell subsets

as determined by flow cytometry.

Table 1: Effect of CBD on T Cell Phenotype and Function

Cell Type
Marker/Functio
n

CBD
Concentration

Effect Reference

CD4+ T Cells
CD25

Expression

Ultrasuboptimal

PMA/Ionomycin

+ CBD

Increased

percentage of

CD25+ cells

[5]

CD4+ T Cells
FOXP3

Expression

Ultrasuboptimal

PMA/Ionomycin

+ CBD

Increased

percentage of

FOXP3+ cells

[5]

CD4+ T Cells IL-4 Production 1 µM

Decreased

frequency of IL-4

producing cells

[6]

CD4+ T Cells
IFN-γ/IL-17

Production
1 µM

Decreased

frequency of IFN-

γ/IL-17 producing

cells

[6]

CD19-CAR T

Cells
Proliferation 8 µM

Suppressed

proliferation
[7]

CD4+ and CD8+

T Cells
Apoptosis 4-8 µM

Increased

apoptosis
[8]

Table 2: Effect of CBD on Macrophage Polarization and Function

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5327652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5327652/
https://www.researchgate.net/publication/374454295_Effect_of_Cannabidiol_on_Human_Peripheral_Blood_Mononuclear_Cells_and_CD4_T_Cells
https://www.researchgate.net/publication/374454295_Effect_of_Cannabidiol_on_Human_Peripheral_Blood_Mononuclear_Cells_and_CD4_T_Cells
https://pubmed.ncbi.nlm.nih.gov/37878339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3005548/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1221046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Type
Marker/Functio
n

CBD
Concentration

Effect Reference

M1-polarized

Macrophages

(RAW 264.7)

F4/80 MFI 10 µM

Decreased Mean

Fluorescence

Intensity

[9]

M1-polarized

Macrophages

(RAW 264.7)

TNF-α Secretion 10 µM
Significantly

suppressed
[9]

M2-polarized

Macrophages
M2 Polarization Not specified

Inhibited M2

polarization
[10]

Bone Marrow-

Derived

Macrophages

M1-like

Macrophage

Infiltration (in

tumors)

Not specified
Significantly

increased
[3]

Bone Marrow-

Derived

Macrophages

M2-like

Macrophage

Infiltration (in

tumors)

Not specified
Significantly

decreased
[3]

Table 3: Effect of CBD on Dendritic Cell Maturation
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Cell Type
Marker/Functio
n

CBD
Concentration

Effect Reference

Monocyte-

derived Dendritic

Cells (moDCs)

CD1a

Expression
10 µM

Decreased

percentage of

CD1a+ cells

[11][12]

Monocyte-

derived Dendritic

Cells (moDCs)

from psoriatic

individuals

CD86

Expression

(LPS-induced)

10 µM
Downregulated

expression
[13]

Monocyte-

derived Dendritic

Cells (moDCs)

IL-6, TNFα, IL-10

Production (LPS-

stimulated)

10 µM

Significantly

increased

production

[1][12]

Table 4: Effect of CBD on B Cell Activation and Function

Cell Type
Marker/Functio
n

CBD
Concentration

Effect Reference

Splenic B Cells

CD69

Expression (LPS

+ IL-4 activated)

2.5 µg/ml

Inhibited

expression by

35-40%

[14]

Splenic B Cells

PD-L1

Expression (LPS

+ IL-4 activated)

2.5 µg/ml

Inhibited

expression by

32%

[14]

Splenic B Cells

Proliferation

(LPS + IL-4

activated)

2.5 µg/ml

Reduced

proliferation by

44%

[14]

B Cells Apoptosis Not specified

Increased

number of early

apoptotic cells

[15]
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Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient

centrifugation.[16][17][18][19][20]

Materials:

Whole blood collected in EDTA or heparin tubes

Phosphate-buffered saline (PBS)

Ficoll-Paque™ PLUS or Lymphoprep™

50 mL conical tubes

Serological pipettes

Centrifuge

Procedure:

Dilute the whole blood 1:1 with sterile PBS at room temperature.[16][17]

Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical

tube.[16] Avoid mixing the layers.

Centrifuge at 400-1000 x g for 20-30 minutes at room temperature with the brake turned off.

[16][19]

After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" of PBMCs, the

Ficoll-Paque™ medium, and red blood cells at the bottom.

Carefully aspirate the upper plasma layer.
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Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a

new 50 mL conical tube.

Wash the collected PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at

300-400 x g for 10 minutes at room temperature.[16]

Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium.

Perform a cell count and viability assessment using trypan blue exclusion. Cells should be

>90% viable.[21]

Protocol 2: In Vitro Differentiation of Monocytes into
Macrophages
This protocol outlines the generation of monocyte-derived macrophages (MDMs).[22][23]

Materials:

Isolated PBMCs

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,

and penicillin/streptomycin

Recombinant Human Macrophage Colony-Stimulating Factor (M-CSF)

6-well tissue culture plates

Procedure:

Seed PBMCs at a density of 2 x 10^6 cells/mL in a 6-well plate in complete RPMI-1640

medium.

Incubate for 2-24 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.[22]

After incubation, gently wash the wells twice with warm PBS to remove non-adherent cells

(lymphocytes).

Add fresh complete RPMI-1640 medium supplemented with 40-50 ng/mL of M-CSF.[22]
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Incubate the cells for 6-7 days, replacing the medium with fresh M-CSF-containing medium

every 2-3 days.[22]

After 6-7 days, the adherent cells will have differentiated into macrophages and are ready for

CBD treatment.

Protocol 3: Generation of Monocyte-Derived Dendritic
Cells (mo-DCs)
This protocol details the generation of immature dendritic cells from monocytes.[24][25][26][27]

Materials:

Isolated Monocytes (can be purified from PBMCs by adherence or magnetic bead selection)

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and

penicillin/streptomycin

Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

Recombinant Human Interleukin-4 (IL-4)

6-well tissue culture plates

Procedure:

Seed purified monocytes at a density of 1 x 10^6 cells/mL in a 6-well plate in complete

RPMI-1640 medium.

Supplement the medium with 800 IU/mL GM-CSF and 250-500 IU/mL IL-4.[24][26]

Incubate the cultures for 5-7 days at 37°C in a 5% CO2 incubator.

On day 3, gently aspirate half of the medium and replace it with fresh medium containing the

same concentrations of GM-CSF and IL-4.[27]

On day 5 or 7, the non-adherent and loosely adherent cells are immature dendritic cells and

can be harvested for experiments.
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Protocol 4: T Cell Activation
This protocol describes a common method for in vitro T cell activation using anti-CD3 and anti-

CD28 antibodies.[28][29][30]

Materials:

Isolated PBMCs or purified T cells

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and

penicillin/streptomycin

Plate-bound anti-human CD3 antibody

Soluble anti-human CD28 antibody

96-well flat-bottom tissue culture plates

Procedure:

Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) by

incubating for at least 2 hours at 37°C or overnight at 4°C.[28]

Wash the wells twice with sterile PBS to remove unbound antibody.

Resuspend PBMCs or purified T cells at 1-2 x 10^6 cells/mL in complete RPMI-1640

medium.[30]

Add 100 µL of the cell suspension to each anti-CD3 coated well.

Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-2 µg/mL.

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

Protocol 5: Cannabidiol (CBD) Treatment
Materials:

Cannabidiol (CBD) stock solution (e.g., in ethanol or DMSO)
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Appropriate cell culture medium

Immune cells of interest (e.g., PBMCs, macrophages, mo-DCs, activated T cells)

Procedure:

Prepare working solutions of CBD in the appropriate cell culture medium. It is crucial to have

a vehicle control (e.g., medium with the same concentration of ethanol or DMSO used to

dissolve CBD).

Remove the existing medium from the cultured immune cells.

Add the medium containing the desired concentration of CBD or the vehicle control to the

cells.

The incubation time for CBD treatment will vary depending on the specific experiment and

the cell type, ranging from a few hours to several days. For example, a 24-hour treatment is

common for assessing changes in surface marker expression.[9]

Following incubation, harvest the cells for flow cytometry analysis.

Protocol 6: Flow Cytometry Staining
This is a general protocol for cell surface and intracellular staining.[31]

Materials:

Harvested cells

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)

Fluorochrome-conjugated antibodies against markers of interest

Fc receptor blocking solution (optional, but recommended)

Fixation/Permeabilization Buffer (for intracellular staining)

FACS tubes or 96-well V-bottom plates
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Procedure:

Harvest cells and wash once with cold Flow Cytometry Staining Buffer by centrifuging at 300-

400 x g for 5 minutes at 4°C.

(Optional) Resuspend the cell pellet in Fc blocking solution and incubate for 10-15 minutes

at 4°C to prevent non-specific antibody binding.

Without washing, add the predetermined optimal concentration of fluorochrome-conjugated

antibodies for cell surface markers.

Incubate for 20-30 minutes at 4°C in the dark.

Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer.

For cell surface staining only: Resuspend the cell pellet in 200-500 µL of Flow Cytometry

Staining Buffer and acquire data on a flow cytometer.

For intracellular staining: a. After surface staining and washing, resuspend the cells in

Fixation/Permeabilization buffer and incubate according to the manufacturer's instructions. b.

Wash the cells with Permeabilization Buffer. c. Add the fluorochrome-conjugated intracellular

antibodies and incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with

Permeabilization Buffer. e. Resuspend the cell pellet in Flow Cytometry Staining Buffer and

acquire data.
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Caption: Experimental workflow for analyzing the effects of CBD on immune cells.
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Caption: Putative signaling pathways modulated by CBD in immune cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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